molecular formula C22H21NO B4898542 9-[3-(3-methylphenoxy)propyl]-9H-carbazole

9-[3-(3-methylphenoxy)propyl]-9H-carbazole

Cat. No. B4898542
M. Wt: 315.4 g/mol
InChI Key: JSNOLQKLJRUSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(3-methylphenoxy)propyl]-9H-carbazole, also known as MPP-Cbz, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPP-Cbz is a carbazole derivative that has shown promise in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, studies have shown that this compound exerts its effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function. This compound has also been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole for lab experiments include its simple synthesis method and its potential therapeutic applications. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its effects on other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of analogs of this compound with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole involves the reaction of 3-methylphenol with 1-bromo-3-chloropropane to form 3-(3-methylphenoxy)propyl bromide. This intermediate is then reacted with carbazole in the presence of a palladium catalyst to yield this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

9-[3-(3-methylphenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNOLQKLJRUSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.